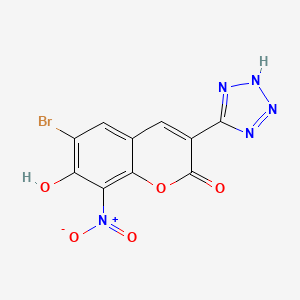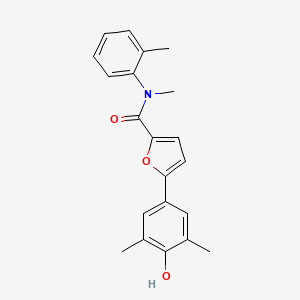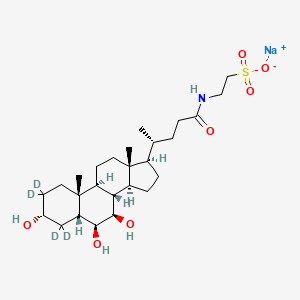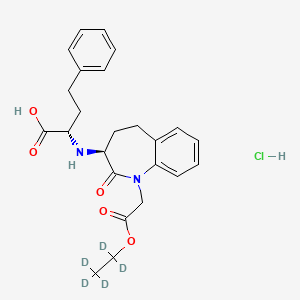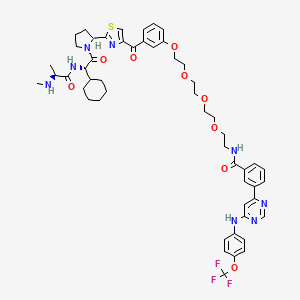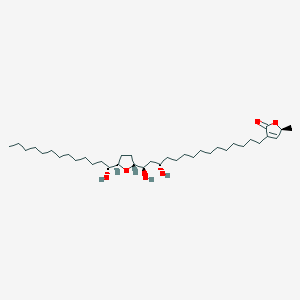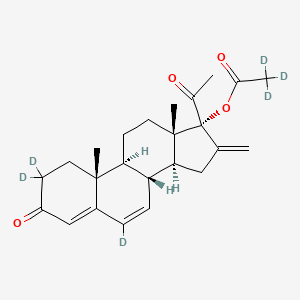
Melengestrol acetate-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melengestrol acetate-d6 is a deuterated form of melengestrol acetate, a synthetic progestogen used primarily in veterinary medicine. This compound is known for its role in promoting growth and suppressing estrus in cattle. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of melengestrol acetate due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of melengestrol acetate-d6 involves the incorporation of deuterium atoms into the melengestrol acetate molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions. For example, the reaction of melengestrol acetate with deuterated acetic anhydride in the presence of a deuterated catalyst can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium labeling and to achieve high yields of the compound.
化学反応の分析
Types of Reactions
Melengestrol acetate-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield deuterated ketones, while reduction can produce deuterated alcohols.
科学的研究の応用
Melengestrol acetate-d6 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of melengestrol acetate in animals.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of melengestrol acetate.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of melengestrol acetate in biological samples.
Veterinary Medicine: Research on the effects of melengestrol acetate on animal growth and reproductive health.
作用機序
Melengestrol acetate-d6 exerts its effects by binding to progesterone receptors in the body. This binding inhibits the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of these hormones prevents ovulation and estrus in animals, promoting growth and improving feed efficiency.
類似化合物との比較
Similar Compounds
- Chlormadinone acetate
- Cyproterone acetate
- Medroxyprogesterone acetate
- Megestrol acetate
Uniqueness
Melengestrol acetate-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and quantification in pharmacokinetic and metabolic studies. Compared to other progestogens, this compound offers enhanced stability and reduced metabolic degradation, making it a valuable tool in scientific research.
特性
分子式 |
C24H30O4 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,2,6-trideuterio-10,13-dimethyl-16-methylidene-3-oxo-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H30O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h6-7,13,19-21H,1,8-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1/i3D3,6D,8D2 |
InChIキー |
UXRDAJMOOGEIAQ-CGWZGJLFSA-N |
異性体SMILES |
[2H]C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC(=C)[C@@]3(C(=O)C)OC(=O)C([2H])([2H])[2H])C)[C@@]4(C1=CC(=O)C(C4)([2H])[2H])C |
正規SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


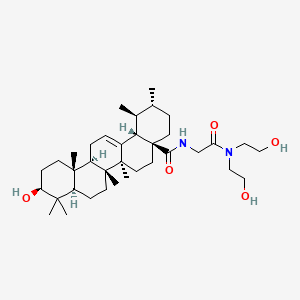
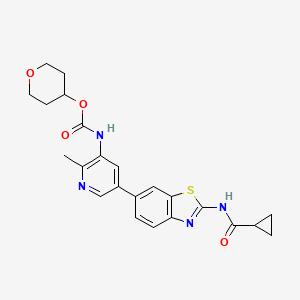
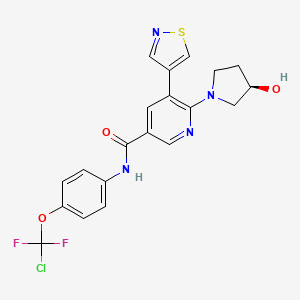
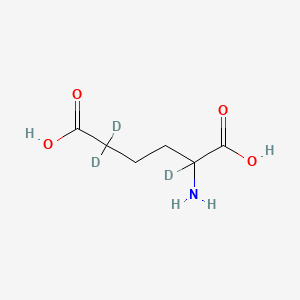
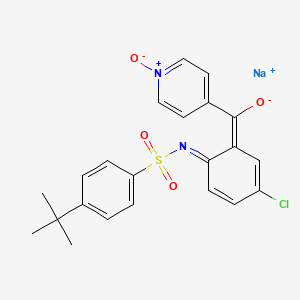
![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
